Cas no 2649057-71-4 (3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine)

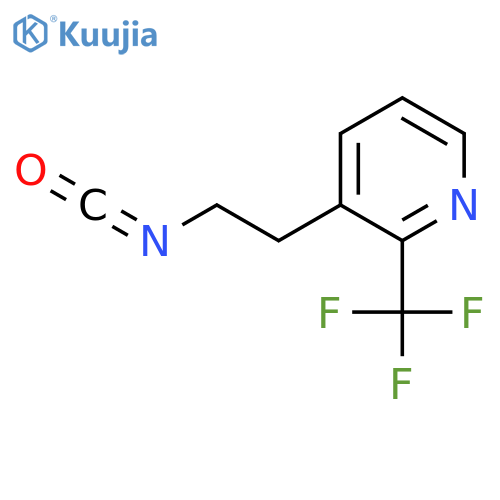

2649057-71-4 structure

商品名:3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine

- EN300-1959860

- 2649057-71-4

-

- インチ: 1S/C9H7F3N2O/c10-9(11,12)8-7(2-1-4-14-8)3-5-13-6-15/h1-2,4H,3,5H2

- InChIKey: ICZYVZUJOIRFGP-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CC=CN=1)CCN=C=O)(F)F

計算された属性

- せいみつぶんしりょう: 216.05104734g/mol

- どういたいしつりょう: 216.05104734g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1959860-0.1g |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |

2649057-71-4 | 0.1g |

$1019.0 | 2023-09-17 | ||

| Enamine | EN300-1959860-10.0g |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |

2649057-71-4 | 10g |

$4974.0 | 2023-05-23 | ||

| Enamine | EN300-1959860-10g |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |

2649057-71-4 | 10g |

$4974.0 | 2023-09-17 | ||

| Enamine | EN300-1959860-1g |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |

2649057-71-4 | 1g |

$1157.0 | 2023-09-17 | ||

| Enamine | EN300-1959860-0.25g |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |

2649057-71-4 | 0.25g |

$1065.0 | 2023-09-17 | ||

| Enamine | EN300-1959860-1.0g |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |

2649057-71-4 | 1g |

$1157.0 | 2023-05-23 | ||

| Enamine | EN300-1959860-0.5g |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |

2649057-71-4 | 0.5g |

$1111.0 | 2023-09-17 | ||

| Enamine | EN300-1959860-5.0g |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |

2649057-71-4 | 5g |

$3355.0 | 2023-05-23 | ||

| Enamine | EN300-1959860-2.5g |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |

2649057-71-4 | 2.5g |

$2268.0 | 2023-09-17 | ||

| Enamine | EN300-1959860-0.05g |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine |

2649057-71-4 | 0.05g |

$972.0 | 2023-09-17 |

3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

2649057-71-4 (3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine) 関連製品

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量